4-methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide
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Overview
Description
4-methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the thiochromene core: This can be achieved through cyclization reactions involving thiophenes and appropriate aldehydes or ketones.
Introduction of the methoxy group: This step might involve methylation reactions using reagents like methyl iodide.
Formation of the benzamide moiety: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions might target the carbonyl groups present in the structure.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds like this are often studied for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, 4-methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide might be investigated for its potential as a drug candidate. Its interactions with biological targets could be explored to develop new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological activity being studied. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)benzamide
- 4-methoxy-N-(4-oxo-3-(furan-2-yl)-4H-thiochromen-2-yl)benzamide
Uniqueness
The presence of the thiophene ring in 4-methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide might confer unique electronic and steric properties, potentially leading to different biological activities compared to similar compounds with phenyl or furan rings.
Properties
IUPAC Name |
4-methoxy-N-(4-oxo-3-thiophen-2-ylthiochromen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3S2/c1-25-14-10-8-13(9-11-14)20(24)22-21-18(17-7-4-12-26-17)19(23)15-5-2-3-6-16(15)27-21/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIDRWQNWYJAOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3S2)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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